(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Overview
Description
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chemical compound with a pyrrolidinone core structure This compound is characterized by the presence of an amino group at the 4th position and a chlorophenylmethyl group at the 1st position of the pyrrolidinone ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives are known to have a significant influence on biological activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to play a crucial role in their pharmacokinetics .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Amino Group: The amino group at the 4th position can be introduced via an amination reaction using reagents like ammonia or amines under appropriate conditions.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a nucleophilic substitution reaction using a chlorophenylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Oxo derivatives of the amino group.
Reduction Products: Hydroxyl derivatives of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-1-[(2-bromophenyl)methyl]pyrrolidin-2-one: Similar structure with a bromophenylmethyl group instead of chlorophenylmethyl.
(4S)-4-amino-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one: Similar structure with a fluorophenylmethyl group.
Uniqueness
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISTAFNTIFXHV-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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